
3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. The compound has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and future directions.
作用機序
The mechanism of action of 3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide involves the inhibition of tubulin polymerization, which is essential for cell division. The compound binds to the colchicine site on tubulin, preventing the formation of microtubules and disrupting the cell cycle. This results in the induction of apoptosis and the inhibition of tumor growth.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide have been extensively studied. The compound has been shown to induce cell cycle arrest and apoptosis in cancer cells, while having minimal effects on normal cells. The compound has also been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis.
実験室実験の利点と制限
One of the major advantages of 3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide is its potent anticancer activity. The compound has been shown to be effective against a variety of cancer cell lines, making it a promising candidate for cancer therapy. However, the compound has some limitations for lab experiments, including its low solubility and stability, which can affect its bioavailability and pharmacokinetics.
将来の方向性
There are several future directions for the research on 3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide. One direction is the development of more potent analogs of the compound with improved solubility and stability. Another direction is the investigation of the compound's potential for combination therapy with other anticancer agents. Additionally, the compound's potential for the treatment of other diseases, such as Alzheimer's disease, is an area of future research.
In conclusion, 3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide is a promising compound with potential therapeutic applications in cancer therapy and other diseases. The compound's mechanism of action, biochemical and physiological effects, and future directions have been extensively studied, making it a valuable compound in the field of medicinal chemistry.
合成法
The synthesis of 3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide involves the reaction of 3-aminobenzamide with cyclopropanecarbonyl chloride and quinoline-3-carboxylic acid in the presence of a base. The reaction proceeds through a series of steps involving the formation of an amide bond and a cyclization reaction to form the cyclopropane ring. The yield of the reaction is typically high, and the purity of the product can be achieved through recrystallization.
科学的研究の応用
3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide has been extensively studied for its potential therapeutic applications. The compound has been shown to exhibit potent anticancer activity against a variety of cancer cell lines, including breast, lung, and prostate cancer. The compound has also been shown to inhibit the growth of tumor cells in vivo, making it a promising candidate for cancer therapy.
特性
IUPAC Name |
3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N3O2/c24-19(13-8-9-13)22-16-6-3-5-15(11-16)20(25)23-17-10-14-4-1-2-7-18(14)21-12-17/h1-7,10-13H,8-9H2,(H,22,24)(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGZSISSQEIIPKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC2=CC=CC(=C2)C(=O)NC3=CC4=CC=CC=C4N=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(cyclopropanecarbonylamino)-N-quinolin-3-ylbenzamide | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

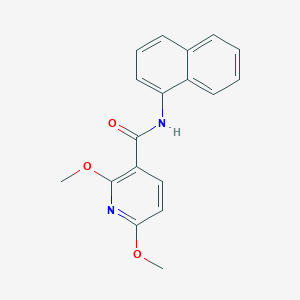
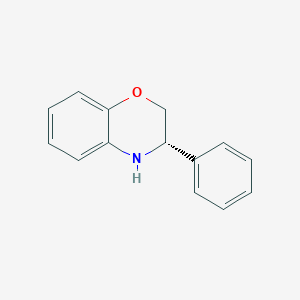
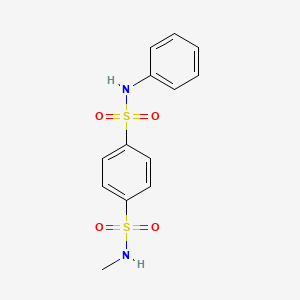
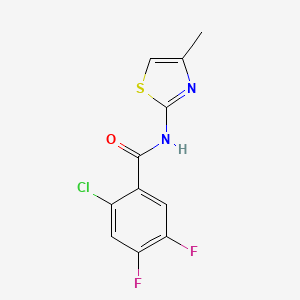
![1-methyl-N-[3-(trifluoromethyl)phenyl]-1H-imidazole-4-sulfonamide](/img/structure/B7561473.png)

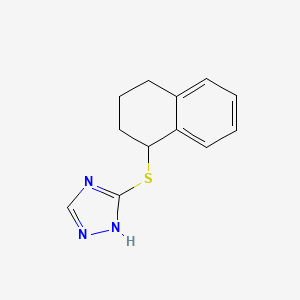
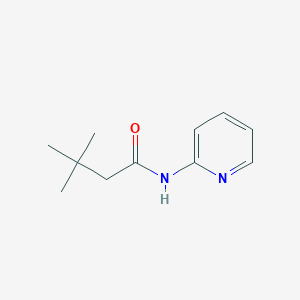
![N-[5-[1-(2-bicyclo[2.2.1]heptanyl)ethylcarbamoyl]thiophen-2-yl]furan-2-carboxamide](/img/structure/B7561490.png)
![(E)-2-cyano-3-[(3E)-3-[[4-(diethylamino)phenyl]methylidene]-2-morpholin-4-ylcyclopenten-1-yl]-N-[3-(trifluoromethyl)phenyl]prop-2-enamide](/img/structure/B7561492.png)
![5-(2,4-Dichlorophenyl)-3-[2-(2,5-dimethyl-1-prop-2-enylpyrrol-3-yl)-2-oxoethyl]-5-methylimidazolidine-2,4-dione](/img/structure/B7561502.png)
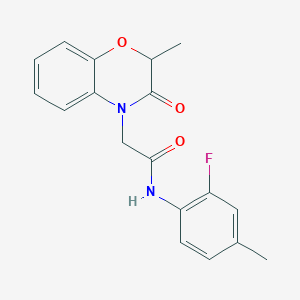
![3-[4-(Methylsulfanyl)phenyl]-2-(pyrrolidine-1-carbonyl)prop-2-enenitrile](/img/structure/B7561513.png)
![3-Butyl-1-({1-[(4-methoxyphenyl)methyl]piperidin-4-yl}methyl)urea](/img/structure/B7561535.png)